molecular formula C13H19BrN2 B1279812 1-(4-Bromophenyl)-4-isopropylpiperazine CAS No. 844431-60-3

1-(4-Bromophenyl)-4-isopropylpiperazine

Cat. No. B1279812
CAS RN: 844431-60-3
M. Wt: 283.21 g/mol
InChI Key: DLHMZWBUSAXLTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-4-isopropylpiperazine (1-B-4-IPP) is an organic compound belonging to the class of piperazines. It is a white crystalline solid at room temperature and is soluble in polar solvents such as ethanol and acetone. It is structurally related to the piperazine family of compounds, and is commonly used in scientific research for a variety of applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Mono- and Dibromo-Derivatives of 1-Phenylpyrazol-3-ol : Research has shown the synthesis of derivatives of 1-phenylpyrazol-3-ol, which includes processes to create 4-bromo-1-(4-bromophenyl)pyrazol-3-ol. This highlights the versatility of bromophenyl compounds in synthesizing pyrazole derivatives (Nedzelskytė et al., 2007).

  • Development of Biologically Active Analogues : In the field of medicinal chemistry, bromophenyl compounds are used in the synthesis of biologically active compounds. For instance, derivatives of 4-bromophenyl played a key role in the total synthesis of spirotryprostatin A, which led to the discovery of cell cycle inhibitors (Edmondson et al., 1999).

  • Creation of Anticonvulsant Agents : In pharmacology, 4-bromophenyl derivatives have been employed in the synthesis of compounds with anticonvulsant activity. This involves the generation of 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester, demonstrating the potential of bromophenyl compounds in creating effective anticonvulsant agents (Unverferth et al., 1998).

Applications in Molecular Biology and Pharmacology

  • SARS-CoV-2 Protein Interaction Studies : Recent studies have utilized bromophenyl derivatives in structural and computational studies, particularly in understanding their interaction with SARS-CoV-2 proteins. This research is pivotal in the ongoing efforts to design potent reagents against SARS-CoV-2 (Alkhimova et al., 2021).

  • Synthesis of Benzimidazoles : Bromophenyl isocyanides have been used in the synthesis of 1-substituted benzimidazoles, showcasing the utility of bromophenyl compounds in the creation of important chemical structures used in various pharmaceutical applications (Lygin & Meijere, 2009).

Mechanism of Action

The mechanism of action of piperazine derivatives can vary widely depending on the specific compound and its biological targets. Some piperazine derivatives have been found to have antifungal, antibacterial, antiviral, and other activities .

Safety and Hazards

The safety and hazards associated with “1-(4-Bromophenyl)-4-isopropylpiperazine” would depend on its specific properties and uses. Generally, compounds of this type should be handled with care to avoid skin and eye contact, inhalation, and ingestion .

Future Directions

Research into piperazine derivatives is ongoing, and these compounds have potential applications in a variety of fields, including medicine and agriculture . Future research could explore the properties and potential uses of “1-(4-Bromophenyl)-4-isopropylpiperazine” in more detail.

properties

IUPAC Name

1-(4-bromophenyl)-4-propan-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2/c1-11(2)15-7-9-16(10-8-15)13-5-3-12(14)4-6-13/h3-6,11H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHMZWBUSAXLTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10464856
Record name 1-(4-Bromophenyl)-4-isopropylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

844431-60-3
Record name 1-(4-Bromophenyl)-4-isopropylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 1-(4-bromophenyl)piperazine (1.20 g, 5 mmol) and acetone (1.47 mL, 20 mmol) in DCE/THF (45 mL/15 mL) was added NaBH(OAc)3 (1.38 g, 6.5 mmol), followed by AcOH (0.5 mL). After addition, the resulting mixture was stirred O/N at rt. The reaction as quenched with NaHCO3 (10 mL) and H2O (10 mL), and was extracted with EtOAc (60 mL×2). The solvents were removed in vacuo to give the crude title compound as a white solid (1.40 g, 99%). 1H NMR (400 MHz, DMSO-d6) δ 7.45 (d, J=7.2 Hz, 2H), 7.21 (d, J=7.2 Hz, 2H), 3.64-3.55 (m, 2H), 3.44 (s, 2H), 2.68 (d, J=11.6 Hz, 2H), 1.75 (t, J=11.0 Hz, 2H), 1.54 (d, J=6.0 Hz, 6H); MS ESI 282.9 [M+H]+, calcd. for [C13H19BrN2+H]+ 283.1.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.47 mL
Type
reactant
Reaction Step One
Name
DCE THF
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromophenyl)-4-isopropylpiperazine
Reactant of Route 2
Reactant of Route 2
1-(4-Bromophenyl)-4-isopropylpiperazine
Reactant of Route 3
Reactant of Route 3
1-(4-Bromophenyl)-4-isopropylpiperazine
Reactant of Route 4
Reactant of Route 4
1-(4-Bromophenyl)-4-isopropylpiperazine
Reactant of Route 5
Reactant of Route 5
1-(4-Bromophenyl)-4-isopropylpiperazine
Reactant of Route 6
Reactant of Route 6
1-(4-Bromophenyl)-4-isopropylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.